Vineomycin a1
Overview
Description
Vineomycin A1 is a bioactive compound produced by certain Streptomyces species . It belongs to the aquayamycin group, class of angucycline, and family of anthracycline . It is known for its antimicrobial activity, particularly against Gram-positive bacteria, and its anti-tumor activity .
Synthesis Analysis
Vineomycin A1 is extracted from the cell-free supernatant broth of Streptomyces sp. PAL114 using dichloromethane and is purified by HPLC . The total synthesis of vineomycin B2, a related compound, has been reported by several groups .Molecular Structure Analysis
The structure of Vineomycin A1 was determined using spectroscopic and spectrometric analyses, including UV-visible, mass, 1H, and 13C NMR spectra . It is an antibiotic with the molecular formula C49H58O18 .Physical And Chemical Properties Analysis
Vineomycin A1 is a yellow powder with a molecular weight of 934.36. It is soluble in methanol .Scientific Research Applications
Antibacterial and Antitumor Properties : Vineomycin A1, produced by Streptomyces matensis subsp. vineus, has been identified as an antibacterial and antitumor antibiotic. Its aglycon part, obtained through mild hydrolysis, was found to be identical to aquayamycin, suggesting its potential in antibiotic development (Imamura et al., 1981).
Synthesis and Cytotoxicity against Cancer Cells : The first total synthesis of Vineomycin A1 has been accomplished. Structure-activity relationship studies revealed that its cytotoxicity against human breast cancer MCF-7 cells increases with the number of glycon moieties. This indicates its significance in cancer treatment and the importance of its structural components in medicinal chemistry (Matsumoto et al., 2019).
Marine-Derived Actinomycete Research : Vineomycin A1 and B2 were isolated from the culture broth of marine actinomycete Streptomyces sp. A6H. The study demonstrated the potential of marine microorganisms as a source for novel antibiotic compounds, with Vineomycin A1 showing significant cytotoxic and antimicrobial activities (Hu et al., 2016).
Biosynthesis Insights : Research into the biosynthesis of vineomycins A1 and B2 revealed their origins from decacetate metabolites. Understanding the biosynthetic pathways can aid in the development of synthetic analogs and potentially enhance their therapeutic efficacy (Imamura et al., 1982).
Inhibition of Nitric Oxide Synthase : Vineomycin A1, as a member of the angucycline family, showed potent inhibitory activity in the inducible nitric oxide synthase (iNOS) assay. This suggests its potential application in inflammatory and autoimmune diseases (Alvi et al., 2000).
Jurkat T-Cell Proliferation Inhibition : In a study on deep sea-derived Streptomyces lusitanus SCSIO LR32, vineomycin A1 showed significant inhibitory effect on Jurkat T-cell proliferation, indicating its potential application in immunology and cancer research (Zhu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58O18/c1-22-30(50)9-13-37(60-22)64-33-11-15-39(62-24(33)3)66-46-26(5)59-35(19-32(46)52)27-7-8-28-41(43(27)54)44(55)29-17-18-48(57)21-47(6,20-36(53)49(48,58)42(29)45(28)56)67-40-16-12-34(25(4)63-40)65-38-14-10-31(51)23(2)61-38/h7-10,13-14,17-18,22-26,32-35,37-40,46,52,54,57-58H,11-12,15-16,19-21H2,1-6H3/t22-,23-,24-,25-,26+,32+,33-,34-,35+,37-,38-,39-,40-,46+,47-,48-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSTYYHRDFATAQ-XURVNGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8C=CC(=O)C(O8)C)O)O)O)C)OC9C=CC(=O)C(O9)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C=CC(=O)[C@@H](O8)C)O)O)O)C)O[C@H]9C=CC(=O)[C@@H](O9)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vineomycin a1 | |
CAS RN |
78164-00-8 | |
Record name | Vineomycin A1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078164008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vineomycin A1 from Streptomyces albogriseolus subsp. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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